molecular formula C14H21N B15266170 N-[1-(4-ethylphenyl)propyl]cyclopropanamine

N-[1-(4-ethylphenyl)propyl]cyclopropanamine

Cat. No.: B15266170
M. Wt: 203.32 g/mol
InChI Key: MTZAJWXTBHRUOC-UHFFFAOYSA-N
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Description

N-[1-(4-Ethylphenyl)propyl]cyclopropanamine is a chemical compound provided for research and development purposes. It has the CAS Number 1095611-97-4 and a molecular weight of 203.32 . Its molecular formula is C14H21N . This structure features a cyclopropylamine group attached to a propyl chain connected to a 4-ethylphenyl ring, a motif of interest in medicinal chemistry research. The compound is part of a class of molecules that are often investigated for their potential as synthetic intermediates or for their biological activity in various pharmacological models. Researchers value this specific amine derivative for exploring structure-activity relationships, particularly in the development of receptor-targeting ligands. As with similar structures such as N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine, this compound serves as a valuable building block in organic synthesis and drug discovery efforts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[1-(4-ethylphenyl)propyl]cyclopropanamine

InChI

InChI=1S/C14H21N/c1-3-11-5-7-12(8-6-11)14(4-2)15-13-9-10-13/h5-8,13-15H,3-4,9-10H2,1-2H3

InChI Key

MTZAJWXTBHRUOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylphenyl)propyl]cyclopropanamine typically involves the reaction of 4-ethylphenylpropylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under anhydrous conditions and may require the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)propyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

N-[1-(4-ethylphenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-[1-(4-Methylphenyl)propyl]cyclopropanamine 4-Methylphenyl C₁₃H₁₉N 189.30 Higher polarity due to methyl group; potential intermediate in CNS-active agents
N-[3-(2-tert-Butylphenoxy)propyl]cyclopropanamine 2-tert-Butylphenoxy C₁₆H₂₅NO 247.38 Enhanced steric bulk; possible applications in catalysis or material science
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 3-Chlorophenoxy C₁₂H₁₅ClNO 225.71 Electrophilic chlorine atom may improve binding affinity in receptor studies
N-(4-Methoxybenzyl)cyclopropanamine hydrochloride 4-Methoxybenzyl (as hydrochloride salt) C₁₁H₁₆ClNO 229.71 Improved solubility due to hydrochloride salt; used in pharmaceutical intermediates

Key Observations:

  • The tert-butyl and chloro substituents in analogs introduce steric or electronic effects, which may alter binding kinetics .
  • Solubility: Hydrochloride salts (e.g., N-(4-Methoxybenzyl)cyclopropanamine hydrochloride) demonstrate enhanced aqueous solubility, a critical factor in drug formulation .

Pharmacological and Functional Insights

While direct data on the target compound are scarce, structurally related compounds in narcotics legislation (e.g., Diampromide, Tilidine) suggest that amines with aromatic and cyclic substituents may exhibit central nervous system (CNS) activity .

Biological Activity

N-[1-(4-ethylphenyl)propyl]cyclopropanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H21N
  • Molecular Weight : 203.32 g/mol
  • CAS Number : 1016697-41-8

The compound features a cyclopropanamine core substituted with a propyl group and a para-ethylphenyl moiety, which may influence its binding affinity and biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures can exhibit various biological activities, including:

  • Neurotransmitter Modulation : Compounds with cyclopropanamine structures have been studied for their interactions with neurotransmitter receptors, particularly in the context of neurological disorders.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity and Anticancer Properties : Preliminary studies indicate that certain analogs may possess cytotoxic effects on cancer cell lines, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of an ethyl group on the phenyl ring appears to enhance receptor binding affinity compared to other alkyl substituents.
  • Cyclopropane Ring Influence : The cyclopropane structure may confer unique conformational properties that affect interaction with biological targets.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of this compound in rodent models. The findings included:

  • Dopaminergic Activity : The compound showed significant dopaminergic activity, suggesting potential use in treating disorders like Parkinson's disease.
  • Behavioral Assessments : In behavioral tests, treated rodents exhibited improved motor coordination compared to controls.

Case Study 2: Antimicrobial Screening

In vitro antimicrobial assays demonstrated that this compound exhibited activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results indicate a moderate antimicrobial profile, suggesting further exploration for therapeutic applications.

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